7-Bromo-indolizine-3-carboxylic acid
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Overview
Description
7-Bromo-indolizine-3-carboxylic acid is a heterocyclic organic compound featuring a bromine atom at the 7th position and a carboxylic acid group at the 3rd position of the indolizine ring. Indolizines are known for their aromaticity and stability, making them significant in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-indolizine-3-carboxylic acid typically involves the bromination of indolizine-3-carboxylic acid. One common method includes:
Bromination Reaction: Indolizine-3-carboxylic acid is treated with bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature or slightly elevated temperatures.
Purification: The product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of the carboxylic acid group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for these transformations.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether.
Substitution: NaN3 in dimethylformamide (DMF) at elevated temperatures.
Major Products:
Oxidation: Oxidized derivatives like 7-Bromo-indolizine-3-carboxylate.
Reduction: 7-Bromo-indolizine-3-methanol.
Substitution: 7-Azido-indolizine-3-carboxylic acid.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Catalysis: Acts as a ligand in metal-catalyzed reactions.
Biology:
Biological Probes: Utilized in the development of fluorescent probes for biological imaging.
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in various biochemical pathways.
Medicine:
Drug Development: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Material Science: Used in the synthesis of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 7-Bromo-indolizine-3-carboxylic acid depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The bromine atom and carboxylic acid group play crucial roles in binding to molecular targets, influencing pathways such as signal transduction or metabolic processes.
Comparison with Similar Compounds
Indolizine-3-carboxylic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
7-Chloro-indolizine-3-carboxylic acid: Similar structure but with a chlorine atom, which may exhibit different reactivity and biological activity.
7-Iodo-indolizine-3-carboxylic acid: Contains an iodine atom, potentially offering different pharmacokinetic properties.
Uniqueness: 7-Bromo-indolizine-3-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and may confer distinct biological activities compared to its halogenated analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
7-bromoindolizine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-6-3-4-11-7(5-6)1-2-8(11)9(12)13/h1-5H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKLMDKKAHRPQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=C2C(=O)O)C=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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